molecular formula C19H19ClN6O4 B11431984 5-amino-N-(5-chloro-2-methoxyphenyl)-1-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(5-chloro-2-methoxyphenyl)-1-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11431984
M. Wt: 430.8 g/mol
InChI Key: LISJQYGYHMNTIJ-UHFFFAOYSA-N
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Description

5-AMINO-N-(5-CHLORO-2-METHOXYPHENYL)-1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique triazole ring structure, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-N-(5-CHLORO-2-METHOXYPHENYL)-1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 5-chloro-2-methoxyaniline with various reagents to form the triazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-N-(5-CHLORO-2-METHOXYPHENYL)-1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce a more hydrogenated version of the original compound.

Scientific Research Applications

5-AMINO-N-(5-CHLORO-2-METHOXYPHENYL)-1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-AMINO-N-(5-CHLORO-2-METHOXYPHENYL)-1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-AMINO-1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: Similar in structure but lacks the chloro and methoxy groups on the phenyl ring.

    N-(5-CHLORO-2-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: Similar but lacks the amino group and the carbamoyl methyl group.

Uniqueness

The presence of both the chloro and methoxy groups on the phenyl ring, along with the triazole ring and the carbamoyl methyl group, makes 5-AMINO-N-(5-CHLORO-2-METHOXYPHENYL)-1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE unique

Properties

Molecular Formula

C19H19ClN6O4

Molecular Weight

430.8 g/mol

IUPAC Name

5-amino-N-(5-chloro-2-methoxyphenyl)-1-[2-(4-methoxyanilino)-2-oxoethyl]triazole-4-carboxamide

InChI

InChI=1S/C19H19ClN6O4/c1-29-13-6-4-12(5-7-13)22-16(27)10-26-18(21)17(24-25-26)19(28)23-14-9-11(20)3-8-15(14)30-2/h3-9H,10,21H2,1-2H3,(H,22,27)(H,23,28)

InChI Key

LISJQYGYHMNTIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC)N

Origin of Product

United States

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